Cas no 1793003-79-8 (3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid)

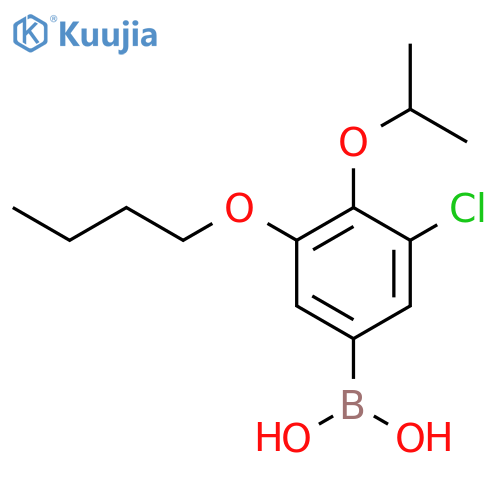

1793003-79-8 structure

商品名:3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

CAS番号:1793003-79-8

MF:C13H20BClO4

メガワット:286.559503555298

MDL:MFCD21332928

CID:4614422

PubChem ID:74889323

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- CS-0178151

- (3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid

- [3-butoxy-5-chloro-4-(propan-2-yloxy)phenyl]boronic acid

- 1793003-79-8

- (3-Butoxy-5-chloro-4-isopropoxyphenyl)boronicacid

- DTXSID901191693

- B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid

- 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

- BS-31330

- (3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid

- MFCD21332928

-

- MDL: MFCD21332928

- インチ: 1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3

- InChIKey: WYLGFMBTFBBDOZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(B(O)O)=CC(=C1OC(C)C)OCCCC

計算された属性

- せいみつぶんしりょう: 286.1143170g/mol

- どういたいしつりょう: 286.1143170g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | B809268-500mg |

3-Butoxy-5-chloro-4-isopropoxyphenylboronicacid |

1793003-79-8 | 500mg |

¥1260.00 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248821-5g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid |

1793003-79-8 | 98% | 5g |

¥4452 | 2023-04-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248821-1g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid |

1793003-79-8 | 98% | 1g |

¥1486 | 2023-04-09 | |

| abcr | AB309297-10 g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid; 98% |

1793003-79-8 | 10 g |

€1,062.00 | 2023-07-19 | ||

| Chemenu | CM212031-5g |

(3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid |

1793003-79-8 | 95% | 5g |

$571 | 2023-03-26 | |

| abcr | AB309297-5g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid, 98%; . |

1793003-79-8 | 98% | 5g |

€654.00 | 2025-02-20 | |

| A2B Chem LLC | AI39537-1g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid |

1793003-79-8 | 98% | 1g |

$142.00 | 2024-04-20 | |

| Crysdot LLC | CD12131140-10g |

(3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid |

1793003-79-8 | 95+% | 10g |

$564 | 2024-07-24 | |

| 1PlusChem | 1P00I0EP-5g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid |

1793003-79-8 | 98% | 5g |

$528.00 | 2025-02-28 | |

| 1PlusChem | 1P00I0EP-1g |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid |

1793003-79-8 | 98% | 1g |

$185.00 | 2025-02-28 |

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1793003-79-8 (3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1793003-79-8)3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):388.0/629.0